molecular formula C24H28N4O3 B2827565 2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1396717-48-8

2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2827565
CAS No.: 1396717-48-8
M. Wt: 420.513
InChI Key: HDSXNLAZRLMKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a synthetic organic compound. This compound has a unique structure characterized by an imidazole ring, a piperazine ring, and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often begins with the preparation of the imidazole and piperazine derivatives. These are typically synthesized separately before being coupled in a final step:

  • Imidazole Derivative Preparation: : Starting from 2-phenyl-1H-imidazole, the derivative is synthesized using alkylation reactions.

  • Piperazine Derivative Preparation: : 1-(4-piperazinyl) ethanone is synthesized through the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis.

  • Final Coupling Reaction: : The imidazole and piperazine derivatives are coupled using a nucleophilic substitution reaction under reflux conditions, typically in a solvent like toluene or dichloromethane, facilitated by a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to increase the reaction rate and yield. Purification typically involves crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of reactions:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxy group.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Peroxy acids or PCC in dichloromethane.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Chlorine or bromine in the presence of a Lewis acid like FeCl3 for halogenation.

Major Products

  • Oxidation yields the corresponding phenol.

  • Reduction yields the corresponding alcohol.

  • Substitution yields halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is utilized in several research fields:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for its potential pharmacological properties, particularly in the field of anti-cancer and anti-inflammatory agents.

  • Industry: : Used in the synthesis of advanced materials due to its stability and functional group diversity.

Mechanism of Action

The compound's biological activity is often related to its ability to interact with specific proteins or enzymes:

  • Molecular Targets: : It may bind to receptor sites on enzymes, inhibiting or modulating their activity.

  • Pathways Involved: : It can influence signaling pathways, such as those involving kinase enzymes, impacting cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-1-(4-(2-(2-phenylimidazolyl)ethyl)piperazinyl)ethanol

  • 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazinyl)-2-phenoxyethanone

Uniqueness

While other compounds may share structural similarities, 2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone stands out due to its unique combination of the ether linkage and specific positioning of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its complex structure and diverse reactivity make it a valuable tool for developing new materials and studying biochemical interactions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-30-21-9-5-6-10-22(21)31-19-23(29)27-16-13-26(14-17-27)15-18-28-12-11-25-24(28)20-7-3-2-4-8-20/h2-12H,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSXNLAZRLMKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.